GIBBERELLIC ACID
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Overview
Description
Gibberellic acid is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpene acid with the chemical formula C₁₉H₂₂O₆ . When purified, it appears as a white to pale-yellow solid. This compound plays a crucial role in promoting growth and elongation of cells, influencing various developmental processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps, starting from simpler organic compounds and building up to the complex structure of this compound. this method is often costly and less efficient compared to microbial fermentation.
Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation using fungi, particularly Gibberella fujikuroi . The process involves inoculating the fungi onto a culture medium, followed by fermentation in a controlled environment. The fermentation broth is then processed to extract and purify this compound. This method is preferred due to its cost-effectiveness and higher yield .
Chemical Reactions Analysis
Types of Reactions: Gibberellic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Scientific Research Applications
Gibberellic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactions.
Biology: Plays a vital role in plant physiology research, particularly in understanding growth regulation and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
Gibberellic acid exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events. It stimulates the production of messenger RNA (mRNA) molecules that code for hydrolytic enzymes, which break down stored food reserves in seeds, promoting germination. This compound also influences cell division and elongation, transitions from meristem to shoot growth, and various other developmental processes .
Comparison with Similar Compounds
Gibberellic acid is part of a larger family of gibberellins, which includes compounds like gibberellin A1, gibberellin A4, and gibberellin A7. These compounds share similar structures and functions but differ in their specific biological activities and applications. For example:
Gibberellin A1: Known for its role in stem elongation and leaf expansion.
Gibberellin A4: Used to promote flowering and fruit set.
Gibberellin A7: Similar to this compound but with distinct effects on plant growth and development
This compound stands out due to its widespread use and effectiveness in promoting plant growth and development, making it a valuable tool in agriculture and scientific research.
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16?,17+,18+,19-/m1/s1 |
InChI Key |
IXORZMNAPKEEDV-QTWFBFKQSA-N |
Isomeric SMILES |
CC12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Synonyms |
GA(3) gibberellin GA3 gibberellin gibberellic acid gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer gibberellic acid, monoammonium salt gibberellic acid, monopotassium salt gibberellic acid, monosodium salt gibberellic acid, potassium salt gibberellin A3 potassium gibberellate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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